molecular formula C20H31N3O4S B2643154 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide CAS No. 923845-65-2

4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B2643154
CAS No.: 923845-65-2
M. Wt: 409.55
InChI Key: RESRLIUHSZMHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the condensation of chromatin and repression of transcription. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Scientific Research Applications

Metabolism and Excretion Studies

The compound SB-649868, which shares structural similarities with the compound of interest, has been studied for its metabolism and excretion pathways. In humans, it showed extensive metabolism with negligible amounts excreted unchanged. The principal route of metabolism was through oxidation of the benzofuran ring. The study highlighted the compound's elimination mainly through feces, suggesting significant implications for pharmacokinetics and drug design considerations (Renzulli et al., 2011).

Pharmacokinetics in Therapeutics

Another study explored the pharmacokinetics of mosapride citrate, a compound structurally related to the one . This study in healthy subjects provided insights into dose proportionality, absorption rates, and the impact of food on drug pharmacokinetics. Such studies are crucial for understanding the therapeutic potential and safety profile of similar compounds (Sakashita et al., 1993).

Neuroprotective and Anti-inflammatory Effects

SG-HQ2, a synthetic analogue of gallic acid structurally resembling the compound of interest, was investigated for its effects on mast cell-mediated allergic inflammation. This research sheds light on the compound's potential anti-inflammatory and neuroprotective roles by attenuating histamine release and suppressing pro-inflammatory cytokines, offering insights into therapeutic applications in allergic and inflammatory disorders (Je et al., 2015).

Environmental and Food Safety Considerations

Morpholine, a structural fragment of the compound , was analyzed in fruits and juices for dietary exposure assessment in China. This study's findings highlight the importance of considering the environmental and dietary impacts of chemical compounds and their metabolites, ensuring food safety and public health (Cao et al., 2019).

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-19(2)13-16(14-20(3,4)22-19)21-18(24)15-5-7-17(8-6-15)28(25,26)23-9-11-27-12-10-23/h5-8,16,22H,9-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESRLIUHSZMHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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